molecular formula C14H16N2O2 B5547668 N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide

Cat. No.: B5547668
M. Wt: 244.29 g/mol
InChI Key: AUOJVBYBILOEAK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydroquinoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.

    N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide: Another quinoline derivative with different substituents

Uniqueness

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJVBYBILOEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323255
Record name N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

370584-07-9
Record name N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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